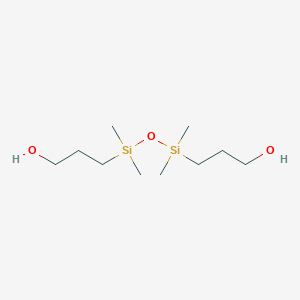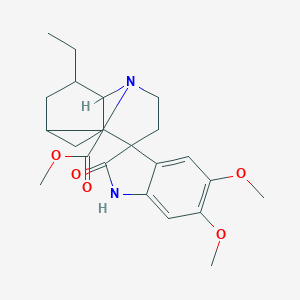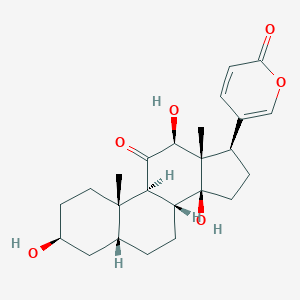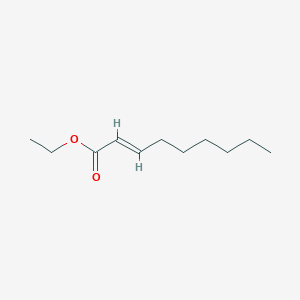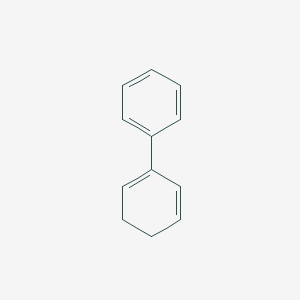
Benzene, 1,5-cyclohexadien-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,5-cyclohexadien-1-yl- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is highly flammable and has a sweet odor. This compound is also known as phenylcyclohexene or PCH and is used in various fields of research, such as organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of benzene, 1,5-cyclohexadien-1-yl- is not well understood. However, it is believed to act as a radical scavenger and an antioxidant. It has also been shown to inhibit the activity of certain enzymes and to have anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Benzene, 1,5-cyclohexadien-1-yl- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes. However, there is limited information on the toxicity and safety of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1,5-cyclohexadien-1-yl- is a useful compound for lab experiments due to its reactivity and versatility. It can be used as a starting material for the synthesis of various compounds and as a model compound for drug design. However, its high flammability and potential toxicity make it difficult to handle and require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on benzene, 1,5-cyclohexadien-1-yl-. One direction is to study its mechanism of action in more detail and to identify its molecular targets. Another direction is to investigate its potential as a drug candidate for various diseases, such as cancer and neurodegenerative diseases. Additionally, research can be done to optimize the synthesis method and to develop safer and more efficient handling and disposal methods for this compound.
Conclusion:
Benzene, 1,5-cyclohexadien-1-yl- is a versatile and useful compound for scientific research. It is commonly used in organic chemistry, biochemistry, and pharmacology research. Its mechanism of action is not well understood, but it has been shown to have antioxidant and anti-inflammatory properties. However, its potential toxicity and high flammability require careful handling and disposal. Future research can be done to investigate its molecular targets, potential as a drug candidate, and to optimize the synthesis method and handling and disposal methods.
Synthesemethoden
Benzene, 1,5-cyclohexadien-1-yl- can be synthesized by the Diels-Alder reaction between cyclopentadiene and styrene. This reaction is a type of cycloaddition reaction that involves the formation of a cyclic compound from two unsaturated compounds. The reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride and is carried out under inert conditions.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,5-cyclohexadien-1-yl- is commonly used in organic chemistry research as a starting material for the synthesis of various compounds. It is also used in biochemistry research to study the mechanism of action of enzymes and proteins. In pharmacology research, it is used as a precursor for the synthesis of drugs and as a model compound for drug design.
Eigenschaften
CAS-Nummer |
15619-34-8 |
|---|---|
Produktname |
Benzene, 1,5-cyclohexadien-1-yl- |
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
cyclohexa-1,5-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
InChI-Schlüssel |
MCHJEWAZSNQQMN-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



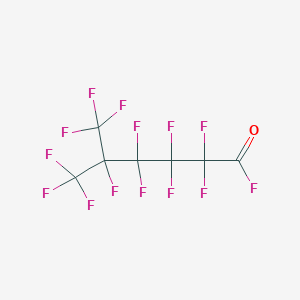
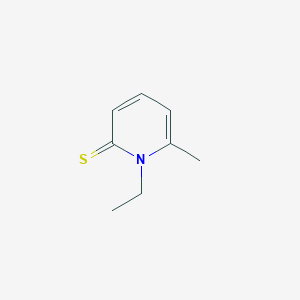
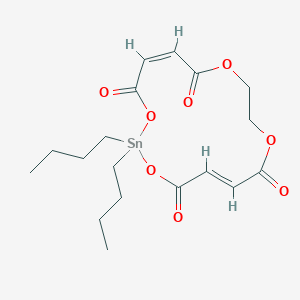
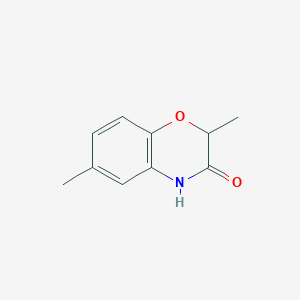
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
